molecular formula C18H24O2 B190405 Norandrostenedione CAS No. 734-32-7

Norandrostenedione

Cat. No. B190405
CAS RN: 734-32-7
M. Wt: 272.4 g/mol
InChI Key: JRIZOGLBRPZBLQ-LVQHMEKZSA-N
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Description

Norandrostenedione, also known as 19-norandrostenedione, as well as 19-norandrost-4-en-3,17-dione or estr-4-ene-3,17-dione, is a precursor of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) . It was once marketed as a dietary supplement and mainly used by body builders .


Synthesis Analysis

The synthesis of Norandrostenedione has been studied in various contexts. For instance, the use of Rhodococcus erythropolis mutant strain RG9 expressing the cytochrome P450 BM3 mutant M02 enzyme has been evaluated for whole-cell biotransformation of a 17-ketosteroid, norandrostenedione, as a model substrate .


Molecular Structure Analysis

Norandrostenedione has a molecular formula of C18H24O2 . It contains a total of 47 bonds, including 23 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 ketones .


Chemical Reactions Analysis

The use of nandrolone and other 19-norsteroids is based upon the identification of the main urinary metabolite, 19-norandrosterone (19-NA) in an amount greater than 2 ng/mL .


Physical And Chemical Properties Analysis

Norandrostenedione has a melting point of 169-172°C, a boiling point of 433.4±45.0 °C, and a density of 1.13±0.1 g/cm3 . Its water solubility is 191mg/L at 20℃ .

Scientific Research Applications

Detrimental Effects on Endothelial Cells

  • Norandrostenedione, among other androgenic anabolic steroids, demonstrates detrimental effects on human endothelial cells, potentially affecting endothelial homeostasis and predisposing users to vascular complications (D’Ascenzo et al., 2007).

Urinary Metabolite Detection

  • Urinary metabolite patterns show significant changes after ingestion of Norandrostenedione, highlighting its impact on urinary steroid profiles and potential implications for doping control (Watson et al., 2009).

Role in Oocyte Maturation

  • Norandrostenedione has been identified as a major component in porcine follicular fluid and plays a role in inhibiting porcine oocyte maturation, suggesting its physiological importance in follicular development (Daniel et al., 1986).

Aromatase Inhibition

  • Studies on porcine granulosa cells indicate that Norandrostenedione formation can be inhibited by aromatase inhibitors, providing insights into steroid biosynthesis and hormonal regulation (Khalil et al., 1987).

Interaction with Aromatase Cytochrome P-450

  • Norandrostenedione shows interaction with aromatase cytochrome P-450, with differential effects on enzyme activity, suggesting its potential in influencing steroid metabolism (Kellis & Vickery, 1987).

Impurities in Pharmaceutical Preparations

  • Trace amounts of Norandrostenedione have been detected in pharmaceutical preparations, raising concerns about unintended intake and its impact on hormone profiles and health (Walker et al., 2009).

Biotransformation Studies

  • Studies on the biotransformation of Norandrostenedione by fungi reveal its potential in generating metabolites with various biological activities, which could lead to the development of new drugs for various diseases (Fodouop et al., 2021).

Hepatocyte Metabolism

  • Human hepatocyte incubation studies show that Norandrostenedione undergoes various phase I and phase II biotransformations, indicating its role in steroid metabolism and potential implications for doping control (Lévesque et al., 2002).

Androgen Receptor Modulation

  • Norandrostenedione displays properties similar to selective androgen receptor modulators (SARMs) after subcutaneous administration, influencing muscle growth with weak androgenic properties (Diel et al., 2008).

Safety And Hazards

After 2005, Norandrostenedione was regulated in the United States as a schedule III controlled substance, as well as banned from use in competitive sports by the World Anti-Doping Agency . It’s important to note that the claim that supplemental 19-norandrostenedione has anabolic effects is unsubstantiated .

Relevant Papers Several papers have been published on Norandrostenedione. For instance, one study focused on the conversion of 4-norandrostenedione, 4-norandrostenediol, and 5-norandrostenediol to nandrolone in human subjects . Another paper discussed the potential of Fusarium lini for the biotransformation of Norandrostenedione .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIZOGLBRPZBLQ-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862392
Record name 19-Norandrostenedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1]
Record name 19-norandrostenedione
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Product Name

19-Norandrostenedione

CAS RN

734-32-7
Record name (+)-Estr-4-ene-3,17-dione
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Record name 19-norandrostenedione
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Record name 19-Norandrostenedione
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Record name Estr-4-ene-3,17-dione
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Record name 19-NORANDROSTENEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
AL Wilds, NA Nelson - Journal of the American Chemical Society, 1953 - ACS Publications
Using the improved lithium-ammonium procedure, excellent yields have been obtained for the reduction of estradiol methyl ether (II) to the dihydro derivative III, for conversion of the …
Number of citations: 196 pubs.acs.org
D Van Gammeren, D Falk, J Antonio - Nutrition, 2002 - Elsevier
OBJECTIVES: The purpose of this study was to determine the effects of norsteroid supplementation (224 mg of 19-nor-4-androstene-3,17-dione and 120 mg of 19-nor-4-androstene-3,17…
Number of citations: 29 www.sciencedirect.com
P Diel, A Friedel, H Geyer, M Kamber… - Toxicology letters, 2008 - Elsevier
… 19-Norandrostenedione refers to two steroid isomers that are … 19-Norandrostenedione is synthesized in the adrenal gland … The Δ4, as well as Δ5, 19-norandrostenedione is metabolized …
Number of citations: 29 www.sciencedirect.com
MW Khalil, P Morley, MA Glasier… - Journal of …, 1989 - joe.bioscientifica.com
… -norandrostenedione and oestradiol-17β were obtained as major metabolites from androstenedione, while 19-norandrostenedione … formation of 19-norandrostenedione and …
Number of citations: 17 joe.bioscientifica.com
D Van Gammeren, D Falk, J Antonio - European journal of applied …, 2001 - Springer
… Norandrostenedione and norandrostenediol are similar to androstenedione and androstenediol, respectively. However, in norandrostenedione … properties of norandrostenedione and …
Number of citations: 35 link.springer.com
F Wright, V Bricout, A Doukani, M Bongini - Science & sports, 2000 - Elsevier
OBJECTIVES.: Norsteroids are xenobiotics with androgenic and anabolic properties known since as far back as the 1930s. In 1998, an active polemic took place over the possibilities of …
Number of citations: 7 www.sciencedirect.com
MW Khalil, JS Walton - Journal of endocrinology, 1985 - joe.bioscientifica.com
4-Oestren-3,17-dione (19-norandrostenedione) has been identified as a major steroid in porcine ovarian follicular fluid for the first time. This steroid was isolated by C 18 reverse-phase …
Number of citations: 33 joe.bioscientifica.com
CJ Walker, DA Cowan, VHT James, JCY Lau… - Steroids, 2009 - Elsevier
… -norandrostenedione in norethisterone tablets prompted us to develop an assay to quantify this steroid. 19-Norandrostenedione … of 19-norandrostenedione in norethisterone formulations…
Number of citations: 16 www.sciencedirect.com
DH Catlin, BZ Leder, B Ahrens, B Starcevic, CK Hatton… - Jama, 2000 - jamanetwork.com
… urine after ingestion of the OTC steroid 19-norandrostenedione. In sport, the origin of urinary … We also assessed the effect of administration of 10 µg of 19-norandrostenedione on urinary …
Number of citations: 174 jamanetwork.com
CM COLKER, J Antonio, D KALMAN - The Journal of Strength & …, 2001 - journals.lww.com
… norandrostenedione and norandrostenediol results in a positive drug test result for the presence of nortestosterone in the subjects’ urine. The chemical structure of norandrostenedione …
Number of citations: 26 journals.lww.com

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